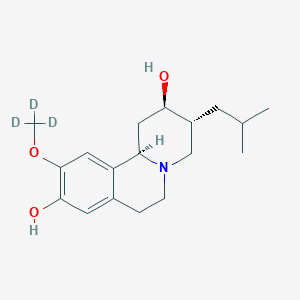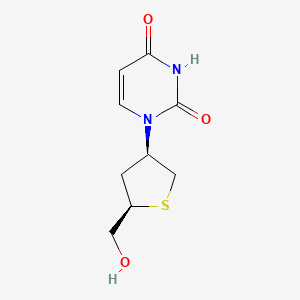
2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene is a synthetic organic compound that combines a uracil moiety with a tetrahydrothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Uracil Moiety: The uracil group can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group is added through reactions involving formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The uracil moiety can undergo reduction reactions to form dihydro-uracil derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Dihydro-uracil derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying nucleic acid interactions.
Medicine: Potential use in antiviral or anticancer therapies.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene would depend on its specific application. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets could include viral enzymes or host cell machinery involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrofuran: Similar structure but with an oxygen atom instead of sulfur.
2-Hydroxymethyl-4-(1H-thymine-1-yl)-tetrahydrothiophene: Similar structure but with a thymine moiety instead of uracil.
Uniqueness
The presence of the tetrahydrothiophene ring and the uracil moiety makes 2-Hydroxymethyl-4-(1H-uracil-1-yl)-tetrahydrothiophene unique. The sulfur atom in the tetrahydrothiophene ring can impart different chemical properties compared to oxygen-containing analogs, potentially leading to different biological activities.
Eigenschaften
CAS-Nummer |
142941-57-9 |
|---|---|
Molekularformel |
C9H12N2O3S |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
1-[(3R,5R)-5-(hydroxymethyl)thiolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O3S/c12-4-7-3-6(5-15-7)11-2-1-8(13)10-9(11)14/h1-2,6-7,12H,3-5H2,(H,10,13,14)/t6-,7-/m1/s1 |
InChI-Schlüssel |
RUGQFCFMNXUZQE-RNFRBKRXSA-N |
Isomerische SMILES |
C1[C@H](CS[C@H]1CO)N2C=CC(=O)NC2=O |
Kanonische SMILES |
C1C(CSC1CO)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


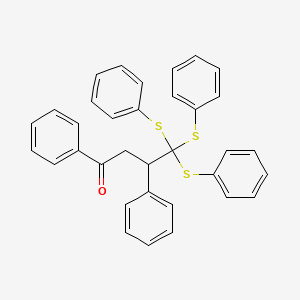
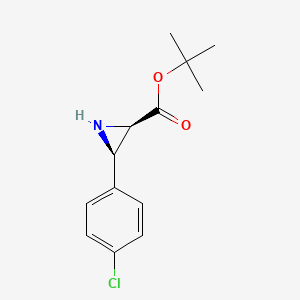
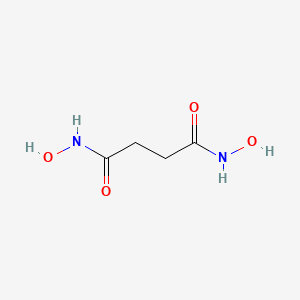


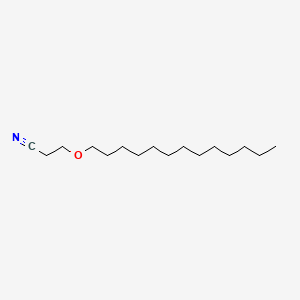
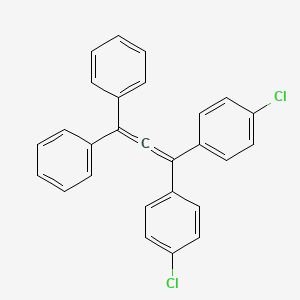
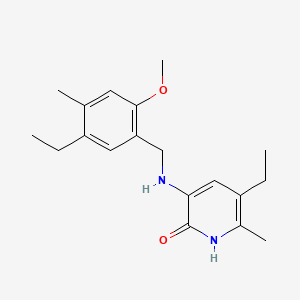
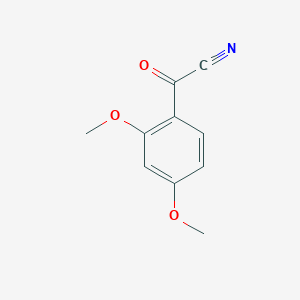
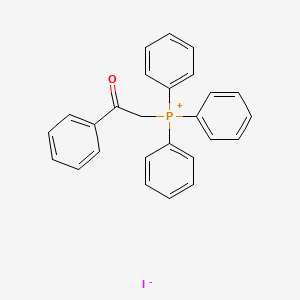
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)


